molecular formula C16H20NNaO6S B13839961 rac 4-Sulfoxy Propranolol-d7 Sodium Salt

rac 4-Sulfoxy Propranolol-d7 Sodium Salt

Cat. No.: B13839961
M. Wt: 384.4 g/mol
InChI Key: ZTHBVNJFTDEHBR-BGKGEVRXSA-M
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Description

rac 4-Sulfoxy Propranolol-d7 Sodium Salt: is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of propranolol, a non-selective beta-adrenergic antagonist widely used in the treatment of cardiovascular diseases. The compound is labeled with deuterium, which makes it useful in various analytical and research applications, particularly in the study of drug metabolism and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac 4-Sulfoxy Propranolol-d7 Sodium Salt involves multiple steps, starting from the parent compound, propranolol. The key steps include:

    Deuteration: Introduction of deuterium atoms into the propranolol molecule. This is typically achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.

    Sulfoxidation: Conversion of the propranolol derivative to its sulfoxy form. This step involves the oxidation of the sulfur atom using oxidizing agents such as hydrogen peroxide or peracids.

    Neutralization: The final step involves neutralizing the sulfoxy propranolol with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in high-pressure reactors.

    Continuous Oxidation: Employing continuous flow reactors for the sulfoxidation step to ensure consistent product quality.

    Automated Neutralization: Utilizing automated systems for the neutralization and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

rac 4-Sulfoxy Propranolol-d7 Sodium Salt undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can revert the sulfoxy group back to the sulfide form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as thiols, amines, and halides.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted propranolol derivatives.

Scientific Research Applications

rac 4-Sulfoxy Propranolol-d7 Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the study of drug metabolism and pharmacokinetics.

    Biology: Employed in biological studies to investigate the metabolic pathways and interactions of propranolol.

    Medicine: Utilized in clinical research to understand the pharmacodynamics and pharmacokinetics of propranolol and its derivatives.

    Industry: Applied in the pharmaceutical industry for the development and testing of new beta-blockers and related compounds.

Mechanism of Action

The mechanism of action of rac 4-Sulfoxy Propranolol-d7 Sodium Salt is similar to that of propranolol. It acts as a non-selective beta-adrenergic antagonist, blocking the beta-adrenergic receptors in the heart and other tissues. This leads to a decrease in heart rate, myocardial contractility, and blood pressure. The deuterium labeling does not significantly alter the pharmacological activity but allows for detailed study of the compound’s metabolism and distribution in the body.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: The parent compound, widely used as a beta-blocker.

    4-Hydroxy Propranolol: A major metabolite of propranolol with similar pharmacological activity.

    Propranolol-d7: Another deuterium-labeled derivative used in research.

Uniqueness

rac 4-Sulfoxy Propranolol-d7 Sodium Salt is unique due to its sulfoxy group and deuterium labeling. This combination allows for specific and detailed studies of the compound’s metabolic pathways and interactions, providing insights that are not possible with other similar compounds.

Properties

Molecular Formula

C16H20NNaO6S

Molecular Weight

384.4 g/mol

IUPAC Name

sodium;[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]naphthalen-1-yl] sulfate

InChI

InChI=1S/C16H21NO6S.Na/c1-11(2)17-9-12(18)10-22-15-7-8-16(23-24(19,20)21)14-6-4-3-5-13(14)15;/h3-8,11-12,17-18H,9-10H2,1-2H3,(H,19,20,21);/q;+1/p-1/i1D3,2D3,11D;

InChI Key

ZTHBVNJFTDEHBR-BGKGEVRXSA-M

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O.[Na+]

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OS(=O)(=O)[O-])O.[Na+]

Origin of Product

United States

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